5-Bromo-1-propyl-1H-pyrazole
Overview
Description
“5-Bromo-1-propyl-1H-pyrazole” is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A synthetic protocol that utilizes stoichiometric amounts of the reactants, an ecofriendly solvent and a cost-effective, non-toxic and biodegradable organocatalyst has been reported .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed through spectroscopic, thermal and X-ray crystallographic analyses . The crystal structure is characterized by weak interactions, where only C-H…π connections contribute to the hydrogen-bond contacts .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature .
Scientific Research Applications
Synthesis and Intermediate Applications
5-Bromo-1-propyl-1H-pyrazole serves as a versatile intermediate in organic synthesis, enabling the creation of various chemical compounds. Notably, its utility in generating 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides through a novel synthesis route emphasizes its role in simplifying chemical processes. The method involves a selective Sandmeyer reaction, showcasing the compound's adaptability in organic synthesis (Bobko et al., 2012).
Antiproliferative Properties
Research on novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives, including this compound analogs, has revealed potential antiproliferative effects against cancer cell lines. These compounds, particularly those with a bromophenyl group, have shown significant cytotoxicity against breast cancer and leukemia cells, indicating their potential in cancer therapy (Ananda et al., 2017).
Structural and Tautomerism Studies
The compound's structural properties and tautomerism have been explored, with studies on 4-bromo substituted 1H-pyrazoles providing insights into their behavior in both solid and solution states. This research aids in understanding the compound's chemical properties and potential reactivity, which is crucial for its application in various chemical syntheses (Trofimenko et al., 2007).
Kinetic and Synthetic Methodologies
The synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole under phase transfer catalysis conditions, assisted by ultrasound, demonstrates the kinetic and methodological advancements in utilizing this compound derivatives. This approach highlights the efficiency and innovation in pyrazole synthesis, contributing to the broader field of chemical engineering (Wang et al., 2015).
Application in Copper-Catalyzed Reactions
The compound's use in copper-catalyzed tandem reactions to synthesize pyrazolo[1,5-c]quinazoline derivatives showcases its role in facilitating complex chemical transformations. This application underscores the compound's utility in developing novel chemical entities, potentially useful in pharmaceuticals and materials science (Guo et al., 2013).
Mechanism of Action
Target of Action
Pyrazoles, the core structure of the compound, are known to interact with a wide range of biological targets . They are often used as pharmacophores in various therapeutic divisions, including antipsychotic, anti-inflammatory, analgesic, anti-obesity, and antidepressant agents .
Mode of Action
Pyrazoles are known to exhibit a broad spectrum of biological properties . For instance, 4-Bromopyrazole has been reported to inhibit oxidative phosphorylation, the ATP-32P exchange reaction, and energy-dependent and independent calcium uptake .
Biochemical Pathways
Pyrazoles are known to influence a variety of biochemical pathways due to their broad range of pharmacological properties .
Pharmacokinetics
The pharmacokinetic properties of pyrazoles can vary widely, influencing their bioavailability and therapeutic potential .
Result of Action
Pyrazoles are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Safety and Hazards
Future Directions
Pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, future research may focus on developing new synthetic techniques and exploring the biological activity of pyrazole derivatives .
Properties
IUPAC Name |
5-bromo-1-propylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-2-5-9-6(7)3-4-8-9/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOFDIAXRYBWAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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